4-Ethylpiperidine-2-carboxylic acid hydrochloride
Description
4-Ethylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative featuring an ethyl substituent at the 4-position and a carboxylic acid group at the 2-position, with a hydrochloride salt enhancing its solubility and stability. Piperidine derivatives are widely studied for their conformational flexibility and bioactivity, particularly in targeting enzymes or receptors in neurological and metabolic disorders .
Properties
IUPAC Name |
4-ethylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTBHJHDLOZMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpiperidine-2-carboxylic acid hydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with ethyl bromide under basic conditions to introduce the ethyl group at the 4-position. This is followed by carboxylation at the 2-position using carbon dioxide and a suitable base. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
The ethyl group and piperidine ring undergo oxidation under controlled conditions:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, hydrogen peroxide (H₂O₂) with catalytic metal ions.
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Products : Oxidation of the ethyl group yields a ketone (4-acetylpiperidine-2-carboxylic acid), while ring oxidation forms hydroxylated derivatives (e.g., 4-ethylpiperidine-2-carboxylic acid N-oxide) .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Ethyl Oxidation | KMnO₄, H₂SO₄ | 60–80°C, 4–6 hrs | 4-Acetylpiperidine-2-carboxylic acid |
| Ring Oxidation | H₂O₂, FeCl₃ | RT, 12 hrs | N-Oxide derivative |
Reduction Reactions
The carboxylic acid group and ring nitrogen participate in reduction:
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Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol (4-ethylpiperidine-2-methanol), while catalytic hydrogenation (H₂/Pd-C) saturates the ring if unsaturation is introduced .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄, THF | Reflux, 3 hrs | 4-Ethylpiperidine-2-methanol |
| Ring Hydrogenation | H₂ (1 atm), Pd/C | RT, 6 hrs | Fully saturated piperidine derivative |
Substitution Reactions
The nitrogen atom in the piperidine ring acts as a nucleophile:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Acetic anhydride acetylates the nitrogen, yielding N-acetyl derivatives .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | DMF, 50°C, 8 hrs | N-Methyl-4-ethylpiperidine-2-carboxylic acid |
| N-Acylation | (Ac)₂O, pyridine | RT, 12 hrs | N-Acetyl derivative |
Esterification and Salt Formation
The carboxylic acid group is esterified or converted to salts:
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Esterification : Thionyl chloride (SOCl₂) in ethanol produces the ethyl ester (4-ethylpiperidine-2-carboxylate ethyl ester) .
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Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts.
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Esterification | SOCl₂, EtOH | Reflux, 5–6 hrs | Ethyl ester derivative |
| Salt Formation | NaOH (aq) | RT, 1 hr | Sodium 4-ethylpiperidine-2-carboxylate |
Resolution of Enantiomers
Chiral resolution using tartaric acid derivatives separates (2R,4R) and (2S,4S) enantiomers:
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Method : Trans-4-ethylpiperidine-2-carboxylate ethyl ester is treated with L-tartaric acid in methanol, followed by crystallization to isolate the (2R,4R)-enantiomer with >98% ee .
| Step | Conditions | Outcome |
|---|---|---|
| Ester Hydrolysis | 6N HCl, reflux | Hydrolysis to free acid |
| Chiral Resolution | L-Tartaric acid, MeOH, 10°C crystallization | (2R,4R)-enantiomer (ee >98%) |
Key Research Findings
Scientific Research Applications
Pharmaceutical Development
4-Ethylpiperidine-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to enhance the efficacy and specificity of drugs, particularly analgesics and anti-inflammatory agents.
Case Study: Analgesic Development
A study highlighted the synthesis of novel analgesics using this compound as a building block. Researchers demonstrated that derivatives of this compound exhibited enhanced pain relief properties compared to existing medications, indicating its potential for developing new pain management therapies .
Neuroscience Research
In neuroscience, this compound is utilized to explore neurotransmitter systems and their implications in neurological disorders. It aids researchers in understanding the mechanisms of action for various treatments.
Case Study: Neurotransmitter Modulation
Research involving this compound focused on its effects on dopamine receptors. The study found that modifications of the compound could lead to improved receptor binding affinities, which may contribute to developing treatments for conditions such as Parkinson's disease .
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules essential in drug discovery and materials science.
Data Table: Synthesis Applications
| Application Area | Description | Example Compounds Developed |
|---|---|---|
| Drug Discovery | Building block for new pharmaceuticals | Novel anti-cancer agents |
| Materials Science | Intermediate for polymers and resins | Advanced materials with enhanced properties |
| Agrochemicals | Synthesis of pesticides and herbicides | New formulations for crop protection |
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. This application is vital for the accurate quantification of related compounds in various samples, ensuring quality control in pharmaceutical manufacturing.
Case Study: Quality Control
A study demonstrated the use of this compound as a standard in high-performance liquid chromatography (HPLC) to quantify related piperidine derivatives in pharmaceutical formulations. The results showed high precision and reliability, underscoring its importance in maintaining product quality .
Mechanism of Action
The mechanism of action of 4-Ethylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent positions, functional groups, and steric/electronic effects. Below is a detailed comparison with key structural analogs:
Table 1: Structural and Functional Comparison
Biological Activity
4-Ethylpiperidine-2-carboxylic acid hydrochloride (EPCA-HCl) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of EPCA-HCl, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EPCA-HCl is a piperidine derivative characterized by the presence of an ethyl group at the 4-position and a carboxylic acid functional group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
Antiviral Properties
Recent studies have highlighted the antiviral potential of piperidine derivatives, including EPCA-HCl. For instance, related compounds have shown inhibitory effects against various viral proteases, which are crucial for viral replication. One study demonstrated that piperidine-containing compounds exhibit nanomolar potency against the papain-like protease (PLpro) from SARS-CoV, suggesting that similar activities may be observed with EPCA-HCl due to structural similarities .
Inhibition of Enzymatic Activity
EPCA-HCl has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, piperidine derivatives have shown promising results as inhibitors of acetyl-coenzyme A carboxylases (ACCs), which are involved in fatty acid metabolism. Compounds with similar structures exhibited IC50 values below 1000 nM against both ACC1 and ACC2, indicating moderate to strong inhibitory activity .
The biological activity of EPCA-HCl can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperidine ring allows for effective interaction with enzyme active sites, facilitating strong binding and inhibition.
- Molecular Docking Studies : Computational studies have provided insights into how EPCA-HCl and its analogs interact with target proteins. For instance, molecular docking simulations suggest that the compound can form hydrogen bonds and van der Waals interactions with critical residues in target enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing context for the potential effects of EPCA-HCl:
- Antiviral Activity Against HIV-1 : A study on piperidine derivatives indicated that certain compounds could inhibit HIV-1 protease with IC50 values as low as 3.61 nM. This suggests that modifications to the piperidine structure can enhance antiviral efficacy .
- Cytotoxicity Assessments : The cytotoxic effects of related compounds were evaluated using human embryonic lung fibroblast (HELF) cells. Most tested compounds displayed low toxicity (>100 μM), indicating a favorable safety profile alongside their biological activities .
- Structural Activity Relationship : Research has shown that variations in substituents on the piperidine ring significantly influence biological activity. For example, specific substitutions can enhance binding affinity and selectivity towards target enzymes .
Data Table: Biological Activities of Piperidine Derivatives
| Compound Name | Target Enzyme/Pathway | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| This compound | ACC1/ACC2 | <1000 | Moderate inhibition |
| Piperidine Analog 22a | HIV-1 Protease | 3.61 | Strong antiviral activity |
| Piperidine Derivative 24 | SARS-CoV PLpro | <10 | Potent antiviral inhibitor |
Q & A
Basic: What are the common synthetic routes for 4-Ethylpiperidine-2-carboxylic acid hydrochloride, and how is its purity validated?
Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, ethylation at the 4-position may employ alkylation reagents (e.g., ethyl iodide) under basic conditions, followed by carboxylation at position 2 via hydrolysis or coupling reactions. The hydrochloride salt is formed by treating the free base with HCl.
Purity validation relies on NMR spectroscopy (¹H/¹³C for structural confirmation) and mass spectrometry (MS) to verify molecular weight. Quantitative analysis can be performed using HPLC with UV detection, comparing retention times and peak areas against standards .
Advanced: How can reaction conditions be optimized to minimize racemization during the synthesis of chiral this compound?
Answer:
Racemization often occurs under basic or high-temperature conditions. Strategies include:
- Low-temperature reactions (e.g., <0°C) during carboxylation steps.
- Use of chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to preserve stereochemistry.
- Monitoring optical rotation or chiral HPLC to track enantiomeric excess (ee). For example, a study on structurally similar pyrrolidine derivatives achieved >95% ee using L-proline-based catalysts .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?
Answer:
- ¹H NMR : Signals for the ethyl group (δ 1.0–1.5 ppm, triplet for CH3; δ 2.3–2.8 ppm, quartet for CH2), piperidine ring protons (δ 1.5–3.0 ppm), and carboxylic acid proton (broad signal at δ 10–12 ppm).
- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm, ethyl carbons at δ 10–20 ppm (CH3) and δ 30–40 ppm (CH2).
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (HCl salt N-H stretch) .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Answer:
Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological steps include:
- Dose-response curves to confirm activity thresholds.
- Reproducibility testing in orthogonal assays (e.g., enzymatic vs. cell-based).
- Impurity profiling via LC-MS to rule out confounding byproducts. For instance, a study on piperidine analogs identified trace alkylating agents as inhibitors of off-target receptors .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
As a hydrochloride salt, it is water-soluble (~50–100 mg/mL at 25°C). Stability tests show degradation <5% after 24 hours in PBS (pH 7.4) at 37°C. For long-term storage, keep at -20°C in anhydrous conditions to prevent hydrolysis. Pre-formulation studies for related piperidine salts recommend lyophilization for extended stability .
Advanced: What strategies are effective in studying structure-activity relationships (SAR) for this compound derivatives?
Answer:
- Analog synthesis : Modify the ethyl group (e.g., replace with cyclopropyl or fluorinated alkyl chains) and assess changes in receptor binding.
- Computational docking : Use molecular dynamics simulations to predict interactions with targets like GABA receptors or transporters.
- Pharmacophore mapping : Overlay active derivatives to identify essential moieties. A study on pyrrolidine-2-carboxylic acid analogs used this approach to optimize neuroprotective activity .
Basic: How is this compound quantified in complex biological matrices?
Answer:
LC-MS/MS is preferred for sensitivity and specificity. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction. A validated method for piperidine analogs achieved a lower limit of quantification (LLOQ) of 1 ng/mL using a C18 column and positive ion mode .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Key challenges include:
- Purification bottlenecks : Column chromatography is impractical at scale; switch to crystallization (optimize solvent polarity).
- Exothermic reactions : Use flow chemistry to control temperature during ethylation.
- Regulatory compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., alkyl halides <10 ppm) .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of HCl vapors.
- Store in airtight containers with desiccants to minimize hygroscopic degradation .
Advanced: How can researchers investigate the metabolic fate of this compound in vivo?
Answer:
- Radiolabeled studies : Synthesize the compound with ¹⁴C at the ethyl or carboxyl group.
- Mass spectrometry imaging (MSI) : Track spatial distribution in tissues.
- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites. A study on pipecolic acid analogs identified β-oxidation as a major metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
